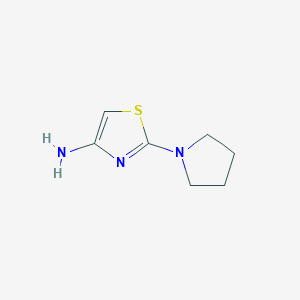

2-(Pyrrolidin-1-yl)thiazol-4-amine

説明

2-(Pyrrolidin-1-yl)thiazol-4-amine is a useful research compound. Its molecular formula is C7H11N3S and its molecular weight is 169.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt .

Mode of Action

It’s worth noting that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

For example, some pyrrolidine derivatives have shown undesirable activity against the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Result of Action

It’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s worth noting that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates .

生化学分析

Biochemical Properties

2-(Pyrrolidin-1-yl)thiazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, the pyrrolidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, such as protein kinase C and mitogen-activated protein kinases . These interactions can lead to alterations in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and modulating their activity . These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular antioxidant defenses and modulating signaling pathways . At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the flux of metabolites through these pathways . Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

生物活性

2-(Pyrrolidin-1-yl)thiazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole moiety is a versatile scaffold in drug design, known for its diverse pharmacological effects, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 158.24 g/mol. Its structure comprises a thiazole ring substituted with a pyrrolidine group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator of receptor activity, leading to therapeutic effects in different biological systems .

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiazole scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines:

These findings suggest that modifications to the thiazole structure can enhance cytotoxicity against specific cancer types.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It has shown promising results against various bacterial strains:

These results indicate that the compound could be developed as a potential antimicrobial agent.

Anticonvulsant Activity

In vivo studies have indicated that thiazole derivatives exhibit anticonvulsant properties. For example, compounds similar to this compound were evaluated in seizure models:

These findings support the potential use of thiazole derivatives in treating epilepsy.

Case Studies

- Anticancer Research : A study investigated a series of thiazole derivatives, including this compound, for their anticancer activity against multiple cell lines. The study concluded that structural modifications significantly impacted their efficacy, highlighting the importance of optimizing substituents on the thiazole ring .

- Antimicrobial Evaluation : Another research evaluated thiazole compounds for their ability to inhibit bacterial growth. The results indicated that certain derivatives had lower MIC values against resistant strains, suggesting their potential as new antibiotics .

科学的研究の応用

Biological Activities

Research indicates that 2-(Pyrrolidin-1-yl)thiazol-4-amine may exhibit a range of biological activities:

- Anticancer Activity : Compounds with thiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of 2-aminothiazole have demonstrated selective nanomolar inhibitory activity against various cancer cell lines, including breast and lung cancers . In particular, studies have highlighted the compound's potential to inhibit tumor growth effectively .

- Anticonvulsant Properties : Similar thiazole-based compounds have been synthesized and tested for their anticonvulsant effects. For example, certain thiazole-integrated compounds exhibited significant protection in animal models against seizures .

- Antimicrobial Activity : The thiazole moiety is known for its broad-spectrum antimicrobial properties. Research has documented various derivatives that have shown efficacy against a range of bacterial and fungal strains .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

化学反応の分析

Acylation Reactions

The primary amine at the 4-position undergoes acylation with carboxylic acid derivatives. For example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Reflux, THF, 6 hrs | N-Acetyl-2-(pyrrolidin-1-yl)thiazol-4-amine | 78% | |

| Propionyl chloride | Room temp, DCM, base | N-Propionyl derivative | 85% |

This reaction enhances pharmacological properties, as seen in acetylcholinesterase inhibitors where acylation improved binding affinity .

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitutions, particularly at the 5-position:

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-2-(pyrrolidin-1-yl)thiazol-4-amine | Requires electron-donating groups | |

| Sulfonation | SO₃/H₂SO₄, 60°C | 5-Sulfo derivative | Forms water-soluble salts |

The pyrrolidine ring enhances electron density, facilitating these reactions.

Condensation and Cyclization

The amine group reacts with carbonyl compounds to form imines or heterocycles:

Schiff Base Formation

| Aldehyde/Ketone | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, reflux | Schiff base with imine linkage | Intermediate for anticancer agents |

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs:

Anticancer Derivatives

Reaction with 4-fluorophenylpiperazine yields:

textN-(6-(4-(4-Fluorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Anticonvulsant Analogues

Cyclization with naphthalene derivatives produces:

text1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one

Stability and Degradation

| Condition | Observation | Implication | Reference |

|---|---|---|---|

| Acidic (pH < 3) | Deamination | Limits oral bioavailability | |

| Oxidative (H₂O₂) | Sulfoxide formation | Alters electronic properties |

特性

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUFKEXSDQAVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。